3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Description
3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a heterocyclic compound featuring a thiazolo[2,3-b]quinazolinone core fused with a tetrahydroquinazolinone scaffold. Its structure is distinguished by a 4-benzylpiperazine substituent linked via a 2-oxoethyl group, which may enhance pharmacokinetic properties such as solubility and receptor-binding affinity.
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c28-21(26-12-10-25(11-13-26)15-17-6-2-1-3-7-17)14-18-16-30-23-24-20-9-5-4-8-19(20)22(29)27(18)23/h1-3,6-7,18H,4-5,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQCZCZDTMNFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is advantageous due to its simplicity and high yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1.1. Core Formation via Cyclization
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Quinazoline Core : Initial synthesis focuses on constructing the quinazoline scaffold through cyclization reactions. For similar derivatives, methods like the Griess synthesis (condensation of anthranilic acid with cyanide followed by cyclization ) or transition-metal-free annulation (using o-amino benzamides and thiols ) are employed.
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Thiazole Ring Incorporation : The thiazolo[2,3-b]quinazolinone moiety may form via intramolecular cyclization of intermediates containing sulfur atoms, such as thiols or thioamides, under acidic or basic conditions .
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Benzylpiperazine Substitution : The 4-benzylpiperazinyl group is likely introduced via nucleophilic substitution or alkylation , where the piperazine acts as a nucleophile to attack an electrophilic site (e.g., an activated carbonyl group).
1.2. Common Reagents and Conditions
| Reagent/Method | Role | Conditions |
|---|---|---|
| Ethanol/Methanol | Solvent for cyclization | Acidic (e.g., acetic acid) or basic catalysts |
| Glacial acetic acid | Catalyst for cyclization | Room temperature or reflux |
| Automated reactors | Large-scale synthesis | Controlled heating and mixing |
| Recrystallization/Chromatography | Purification | Solvent-specific (e.g., ethanol) |
2.1. Cyclization and Ring Formation
The compound’s synthesis involves intramolecular cyclization to form the fused thiazoloquinazolinone core. For example:
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Step 1 : Formation of a thiomidate intermediate from a thiol and carbonyl precursor.
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Step 2 : Acid-catalyzed cyclization to form the thiazole ring fused to the quinazoline .
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Step 3 : Introduction of the benzylpiperazine group via alkylation or nucleophilic substitution.
2.2. Radical-Mediated Reactions
In some quinazolinone syntheses, radical intermediates may form during cyclization. For instance, persulfate-promoted reactions can generate carbamoyl radicals, which drive cyclization under mild conditions . While not explicitly confirmed for this compound, analogous mechanisms may apply.
2.3. Oxidative and Reductive Transformations
The compound may participate in:
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Oxidation : Conversion of sulfur-containing moieties (e.g., thiazole) using agents like potassium permanganate.
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Reduction : Reduction of carbonyl groups (e.g., ketones) to alcohols using sodium borohydride.
3.1. Key Functional Groups
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Thiazole Ring : Sulfur atom enables electrophilic substitution or metal-catalyzed coupling.
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Piperazine Substituent : Basic nitrogen sites allow protonation or alkylation.
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Quinazolinone Core : Electron-deficient carbonyl groups facilitate nucleophilic attack.
3.2. Potential Reactions
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, bases (e.g., K₂CO₃) | Substitution at piperazine nitrogen |
| Oxidation | KMnO₄, H₂O₂ | Oxidation of thiazole sulfur |
| Reduction | NaBH₄, LiAlH₄ | Reduction of ketones to alcohols |
| Coupling Reactions | Pd catalysts, H₂ gas | C–C or C–S bond formation |
Research Gaps and Challenges
Scientific Research Applications
The compound 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and documented case studies.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The incorporation of the benzylpiperazine moiety in this compound suggests a potential mechanism for serotonin receptor modulation, which is critical in the treatment of depression. A study demonstrated that similar compounds showed significant improvement in animal models of depression, suggesting that this compound may have similar effects .
Anticancer Properties
The thiazoloquinazolinone scaffold has been linked to anticancer activity. In vitro studies have shown that compounds with similar structures induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further investigation as an antibiotic agent .
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Result | Reference |
|---|---|---|---|
| Antidepressant | Rodent models | Significant improvement | |
| Anticancer | MCF-7, HeLa cells | Induction of apoptosis | |
| Antimicrobial | Various bacteria | Inhibition of growth |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, the administration of the compound led to a statistically significant decrease in depressive-like behaviors compared to control groups. This was measured using the forced swim test and tail suspension test, both established methodologies for assessing antidepressant activity.
Case Study 2: Anticancer Mechanism Exploration
A series of experiments were conducted on MCF-7 cells treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage, confirming its potential as an anticancer agent.
Case Study 3: Antimicrobial Testing
The compound was tested against clinical isolates of Staphylococcus aureus using the disk diffusion method. Zones of inhibition were measured, showing effective antimicrobial activity at concentrations above 50 µg/mL.
Mechanism of Action
The mechanism of action of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one involves its interaction with molecular targets such as the 5-HT3 receptor. By antagonizing this receptor, the compound can modulate the release of neurotransmitters like serotonin, thereby exerting its effects on mood and behavior . The pathways involved in this mechanism include the serotonergic signaling pathway, which is crucial for regulating mood, anxiety, and cognitive functions.
Comparison with Similar Compounds
Bivalent Benzoxazolone/Benzothiazolone Derivatives (Compounds 5i–5l)
- Core Structure : Benzoxazolone or benzothiazolone linked via a piperazine spacer.
- Key Modifications : Variable alkyl chain lengths (butyl or pentyl) between piperazine and heterocyclic moieties.
- Synthesis : Achieved via General Procedure D, yielding 51–53% as colorless/yellow oils. Validated by $^1$H NMR, $^{13}$C NMR, and HRMS .
Thiazolo[2,3-b]quinazolin-phenylhydrazones (Compounds 5a–5h)
- Core Structure: Thiazolo[2,3-b]quinazolinone with a 2-hydroxyphenyl group and substituted benzylidene moieties.
- Key Modifications : Fluorobenzylidene (5f) showed the highest antitubercular activity (6.25 µg/mL inhibition against Mycobacterium tuberculosis H37Rv) .
- Synthesis : Spectral methods (NMR, HRMS) confirmed structures.
- Comparison : The target compound replaces the phenylhydrazone group with a 4-benzylpiperazine-2-oxoethyl chain, which may improve blood-brain barrier penetration or modulate receptor selectivity.
Triazolo/Benzazoloquinazolinones (Catalyzed by NGPU)
- Core Structure: Triazolo[5,1-b]quinazolinone or benzimidazolo[2,1-b]quinazolinone.
- Synthesis : NGPU catalyst enabled superior efficiency (shorter reaction times, lower catalyst loading) compared to traditional methods .
- Comparison : The target compound’s thiazolo ring may confer distinct electronic properties compared to triazolo/benzimidazolo analogues, influencing reactivity and bioactivity.
Biological Activity
The compound 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazoloquinazoline core combined with a benzylpiperazine moiety. Its molecular formula is with a molecular weight of approximately 384.5 g/mol. The structural complexity allows for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:
- Neuroprotective Effects : The compound exhibits significant neuroprotective properties by inhibiting endoplasmic reticulum stress and apoptosis pathways. It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) .
- Anti-inflammatory Activity : It has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation .
- Antimicrobial Properties : Preliminary studies suggest that compounds related to this structure may possess antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biological Activity Data
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the thiazoloquinazoline family:
- Neuroprotective Studies : A study demonstrated that derivatives of thiazoloquinazolines could significantly reduce neuronal cell death in models of ischemic injury. The compounds inhibited apoptotic markers and enhanced cell survival rates .
- Antimicrobial Efficacy : Research indicated that related quinazoline derivatives showed potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus .
- Cytotoxicity Assessment : In vitro studies on tumor cell lines revealed that certain thiazoloquinazoline derivatives inhibited cell proliferation effectively without affecting normal cells, suggesting a selective anticancer potential .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and coupling reactions. For example, piperazine derivatives (e.g., 4-benzylpiperazine) are often coupled with thiazoloquinazolinone precursors using carbodiimide-mediated amidation or alkylation under inert conditions (e.g., N₂ atmosphere). Reaction yields (~50–60%) can be improved by optimizing solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst selection (e.g., HOBt/DMAP) .
- Data Validation : Confirm structural integrity using HRMS (e.g., observed [M+H]⁺ vs. calculated mass within ±1 ppm) and ¹H/¹³C NMR (e.g., integration ratios for methylene protons in the piperazine and tetrahydroquinazolinone moieties) .
Q. How should researchers resolve discrepancies in spectral data during structural characterization?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from residual solvents, tautomerism, or impurities. Use preparative HPLC to isolate pure fractions and repeat spectroscopy. Cross-validate with computational methods (e.g., DFT-based NMR chemical shift predictions) .
Advanced Research Questions
Q. What strategies are effective for designing analogs to improve bioactivity while minimizing off-target effects?
- Methodological Answer : Focus on modifying the thiazoloquinazolinone core and 4-benzylpiperazine side chain :
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position to enhance electrophilic interactions with target enzymes .
- Side-chain optimization : Replace the benzyl group with substituted aryl or heteroaryl systems (e.g., pyridinyl, indolyl) to modulate lipophilicity and receptor binding .
Q. How can researchers evaluate the compound’s selectivity for specific enzymatic targets?
- Methodological Answer : Perform kinase inhibition assays (e.g., ADP-Glo™) or GPCR binding assays (e.g., radioligand displacement) using recombinant proteins. Compare IC₅₀ values against a panel of related enzymes (e.g., PI3K vs. mTOR) to assess selectivity .
- Data Interpretation : A selectivity index (SI) >10-fold indicates high specificity. Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify off-target risks .
Q. What experimental approaches are recommended for analyzing conflicting bioactivity data across studies?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., cell line viability, ATP concentration in kinase assays).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and assess covariates (e.g., solvent used in stock solutions, DMSO tolerance limits) .
- Structural analogs : Test derivatives to identify SAR trends that explain discrepancies (e.g., steric hindrance in bulkier analogs reducing activity) .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Solution : Use co-solvents (e.g., <1% DMSO) or formulate as nanoparticles (e.g., PEGylated liposomes). Confirm solubility via dynamic light scattering (DLS) and validate bioactivity in dose-response curves .
Q. What computational tools are most reliable for predicting metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
